molecular formula C16H15N3O2S B2387067 4-methoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851977-85-0

4-methoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2387067
CAS No.: 851977-85-0
M. Wt: 313.38
InChI Key: MPXOGMKHKAZCIA-UHFFFAOYSA-N
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Description

4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-methoxybenzhydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its anticancer properties and its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique compared to other benzothiazole derivatives due to its specific substituents, which confer distinct biological activities. Similar compounds include:

Properties

IUPAC Name

4-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-4-3-5-13-14(10)17-16(22-13)19-18-15(20)11-6-8-12(21-2)9-7-11/h3-9H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXOGMKHKAZCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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